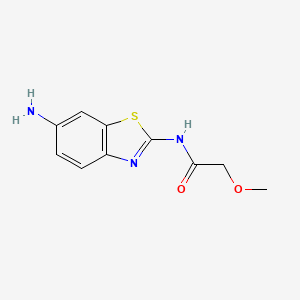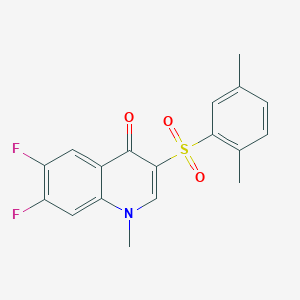
3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one, also known as DMSQ, is a synthetic compound that belongs to the quinolone family. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMSQ has been shown to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity
Quinolone derivatives are subjects of extensive research due to their diverse biological activities and applications in medicinal chemistry. The synthesis of such compounds often involves complex reactions, including cyclization and halosulfonylation processes. For example, a study on the cascade three-component halosulfonylation of 1,7-enynes showcases the synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, demonstrating the intricate reactivity and potential for constructing complex molecular architectures from simpler precursors (Zhu et al., 2016).
Molecular Structure and Properties
The structural elucidation and understanding of molecular properties are crucial for the development of compounds with specific functions. For instance, the practical synthesis and molecular structure analysis of potent broad-spectrum antibacterial isothiazoloquinolones highlight the significance of sulfonyl groups in enhancing antibacterial activity (Hashimoto et al., 2007). Such studies provide a foundation for exploring the effects of different substituents on the quinolone core, including the potential impacts of the dimethylphenylsulfonyl group.
Potential Applications
The unique chemical features of quinolone derivatives and sulfonyl-containing compounds suggest a range of potential applications, from pharmaceuticals to materials science. For example, the development of asymmetric synthesis techniques for 2-aryl-2,3-dihydro-4-quinolones via bifunctional thiourea-mediated intramolecular cyclization indicates the possibility of creating optically active compounds with significant biological or catalytic activity (Liu & Lu, 2010). Additionally, the exploration of photophysical properties and mechanoluminescence in Ir(III) complexes points toward applications in materials science, such as in sensors and data security protection (Song et al., 2016).
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c1-10-4-5-11(2)16(6-10)25(23,24)17-9-21(3)15-8-14(20)13(19)7-12(15)18(17)22/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVKAHUMOLWACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)
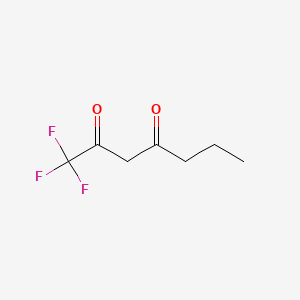
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)
![4-chloro-3-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2634222.png)
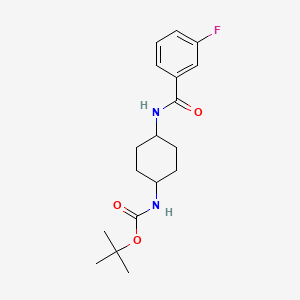
![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/no-structure.png)
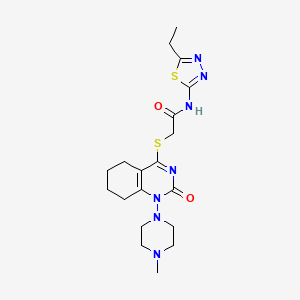
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634230.png)

![benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2634232.png)

![1,3-Benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2634234.png)
